An In-depth Technical Guide on the Synthesis and Characterization of 1-Fluoro-5-iodonaphthalene
An In-depth Technical Guide on the Synthesis and Characterization of 1-Fluoro-5-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of 1-fluoro-5-iodonaphthalene. Due to the limited availability of direct literature on this specific isomer, this guide leverages established synthetic methodologies and extrapolates characterization data from analogous compounds, namely 1-fluoronaphthalene and 1-iodonaphthalene.
Proposed Synthesis of 1-Fluoro-5-iodonaphthalene
A plausible and strategic synthetic pathway for 1-fluoro-5-iodonaphthalene is proposed, commencing from the readily available starting material, 5-nitro-1-naphthylamine. This multi-step synthesis involves the sequential introduction of the iodo and fluoro substituents via Sandmeyer and Balz-Schiemann reactions, respectively.
The proposed synthetic workflow is illustrated in the diagram below.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of 1-fluoro-5-iodonaphthalene.
Step 1: Synthesis of 1-Iodo-5-nitronaphthalene from 5-Nitro-1-naphthylamine (Sandmeyer Reaction)
This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of an aromatic amine to an aryl iodide.[1][2]
-
Diazotization: In a flask equipped with a mechanical stirrer, dissolve 5-nitro-1-naphthylamine in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The crude product is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any excess iodine. The solid is then dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude 1-iodo-5-nitronaphthalene can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-1-iodonaphthalene by Reduction of 1-Iodo-5-nitronaphthalene
This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[3][4][5]
-
Reduction: To a solution of 1-iodo-5-nitronaphthalene in ethanol or a mixture of ethanol and hydrochloric acid, add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The resulting mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 5-amino-1-iodonaphthalene can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 1-Fluoro-5-iodonaphthalene from 5-Amino-1-iodonaphthalene (Balz-Schiemann Reaction)
The final step is the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction.[6][7][8]
-
Diazotization and Fluoroborate Salt Formation: Dissolve 5-amino-1-iodonaphthalene in an aqueous solution of fluoroboric acid (HBF4) at low temperature (0-5 °C). To this solution, add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The corresponding diazonium fluoroborate salt will precipitate out of the solution.
-
Thermal Decomposition: The precipitated diazonium fluoroborate salt is collected by filtration, washed with cold water, cold methanol, and then ether, and dried under vacuum. The dry salt is then gently heated until the evolution of nitrogen gas ceases and the solid melts.
-
Work-up and Purification: The resulting crude 1-fluoro-5-iodonaphthalene is purified by steam distillation or extraction with a suitable organic solvent followed by column chromatography on silica gel to yield the pure product.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the expected physicochemical and spectroscopic properties of 1-fluoro-5-iodonaphthalene, based on the known data for 1-fluoronaphthalene and 1-iodonaphthalene.
Table 1: Predicted Physicochemical Properties of 1-Fluoro-5-iodonaphthalene
| Property | 1-Fluoronaphthalene | 1-Iodonaphthalene | Predicted: 1-Fluoro-5-iodonaphthalene |
| Molecular Formula | C₁₀H₇F[9][10] | C₁₀H₇I[11][12] | C₁₀H₆FI |
| Molecular Weight | 146.16 g/mol [9][13] | 254.07 g/mol [12] | 272.06 g/mol |
| Appearance | Colorless liquid[10][14] | Pale yellow to off-white crystalline solid[11] | Pale yellow solid |
| Melting Point | -13 °C[13][15] | 42.5 °C[11] | Expected to be a solid with a melting point between that of the two parent compounds, likely in the range of 30-60 °C. |
| Boiling Point | 215 °C[13][15] | 288 °C[11] | Expected to be higher than both parent compounds due to increased molecular weight and polarity, likely >300 °C at atmospheric pressure. |
| Density | 1.1322 g/mL at 20 °C[13][15] | 1.7575 g/cm³[11] | Expected to be denser than 1-iodonaphthalene, likely around 1.8-1.9 g/mL. |
| Solubility | Insoluble in water; soluble in organic solvents.[14][15] | Very low solubility in water; soluble in organic solvents.[11] | Expected to be insoluble in water and soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Table 2: Predicted Spectroscopic Data for 1-Fluoro-5-iodonaphthalene
| Technique | 1-Fluoronaphthalene | 1-Iodonaphthalene | Predicted: 1-Fluoro-5-iodonaphthalene |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.1-8.1 ppm).[16] | Complex multiplet signals in the aromatic region (approx. 7.1-8.2 ppm).[17] | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) is expected for the 6 aromatic protons. The signals will show coupling to both fluorine and adjacent protons. |
| ¹³C NMR | Aromatic signals between approx. 110-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. | Aromatic signals between approx. 95-150 ppm. The carbon bearing the iodine will be significantly shielded. | Aromatic signals are expected in the range of 90-165 ppm. The spectrum will show a carbon directly attached to fluorine with a large ¹J(C-F) coupling and a carbon attached to iodine at a higher field. |
| ¹⁹F NMR | A single resonance is expected. | Not applicable. | A single resonance is expected, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | C-F stretching band around 1250-1350 cm⁻¹. Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹.[18] | C-I stretching vibration is typically weak and occurs at low wavenumbers (<600 cm⁻¹). Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹.[19] | Expected to show characteristic peaks for aromatic C-H stretching (>3000 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and a prominent C-F stretching band (1250-1350 cm⁻¹). The C-I stretch may be difficult to observe. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 146.[9] | Molecular ion (M⁺) peak at m/z 254.[12][20] | A strong molecular ion peak (M⁺) is expected at m/z 272. A characteristic fragment corresponding to the loss of iodine ([M-I]⁺) at m/z 145 would also be anticipated. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the naphthalene chromophore.[21] | Absorption maxima characteristic of the naphthalene chromophore, potentially red-shifted compared to naphthalene. | The UV-Vis spectrum is expected to resemble that of a substituted naphthalene, with absorption bands in the UV region. |
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCLXXXI.—Reduction of nitronaphthalenes. Part I. Reduction of α-nitronaphthalene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-フルオロナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 16. 1-Fluoronaphthalene(321-38-0) 1H NMR [m.chemicalbook.com]
- 17. 1-Iodonaphthalene(90-14-2) 1H NMR spectrum [chemicalbook.com]
- 18. Naphthalene, 1-fluoro- [webbook.nist.gov]
- 19. Naphthalene, 1-iodo- [webbook.nist.gov]
- 20. Naphthalene, 1-iodo- [webbook.nist.gov]
- 21. Naphthalene, 1-fluoro- [webbook.nist.gov]
